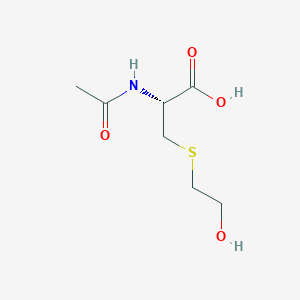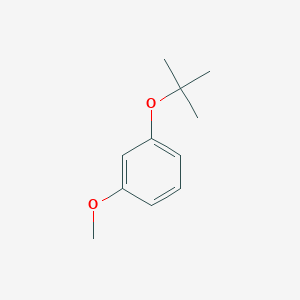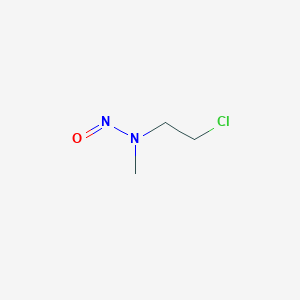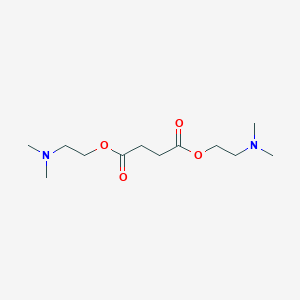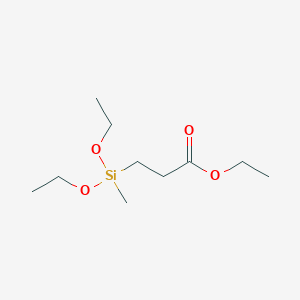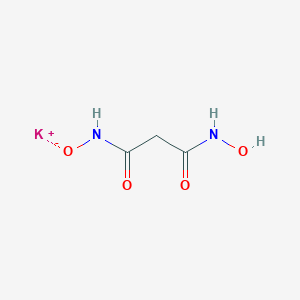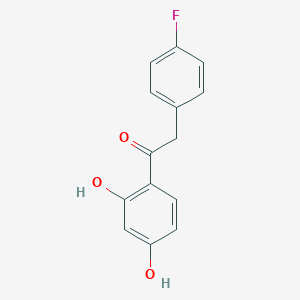
Trimethoxy(4-vinylphenyl)silane
説明
Trimethoxy(4-vinylphenyl)silane is a silicon-containing monomer that can be polymerized and copolymerized to create various polymers with unique properties. The presence of the vinyl group allows for polymerization, while the trimethoxy groups can undergo hydrolysis and condensation reactions to form silsesquioxane structures, which are a class of hybrid organic-inorganic materials .
Synthesis Analysis
The synthesis of silicon-containing monomers like trimethoxy(4-vinylphenyl)silane involves the preparation of monomers with functional groups that can undergo polymerization. For instance, p-vinylphenoxy(trimethyl)silane has been prepared and copolymerized with styrene . Similarly, trimethoxy(vinyl)silane (VTS) is polymerized through radical mechanisms and then subjected to hydrolytic polycondensation to form polyvinylpolysilsesquioxane (PVPS) .
Molecular Structure Analysis
The molecular structure of trimethoxy(4-vinylphenyl)silane includes a phenyl ring with a vinyl group attached, which is essential for polymerization. The trimethoxy groups are reactive sites for hydrolysis and condensation, leading to the formation of cross-linked structures. The molecular structure of the resulting polymers can be tailored by the choice of comonomers and the conditions of polymerization and hydrolysis .
Chemical Reactions Analysis
Trimethoxy(4-vinylphenyl)silane can undergo various chemical reactions, including photolysis, which can lead to the formation of nano-sized cross-linked polyoxocarbosilane with superior thermal stability . It can also react with sulfonamides in the presence of N-bromosuccinimide to produce bromosulfamidation products . The vinyl group in the molecule is a reactive site for polymerization, while the trimethoxy groups can participate in hydrolysis and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from trimethoxy(4-vinylphenyl)silane are influenced by the degree of polymerization and cross-linking. For example, PVPS gel films exhibit transparency, homogeneity, and improved mechanical and heat-resisting properties . The copolymers synthesized from vinyl p-tert-butylbenzoate with 3-methacryloxypropyltris(trimethylsiloxy)silane show increased oxygen permeability, which is significant for applications requiring gas permeability .
科学的研究の応用
Organic-Inorganic Hybrid Gel Films : Gunji et al. (2003) investigated the preparation of Polyvinylpolysilsesquioxane (PVPS) organic-inorganic hybrid gel films using Trimethoxy(vinyl)silane. They found that the mechanical and heat-resisting properties of these films correlate with the degree of polymerization and cross-linking (Gunji et al., 2003).
Superhydrophobic Silicon Dioxide Material : Wang et al. (2018) used Vinyl trimethoxy silane (VTMS) to modify SiO2, creating superhydrophobic composites. They observed that VTMS significantly influences the hydrophobicity, crystal structure, and microstructure of SiO2 (Wang et al., 2018).
Monomers and Polymers with Silicon-Containing Functional Groups : Jenkins et al. (1975) prepared a novel monomer, p-vinylphenoxy(trimethyl)silane, and studied its copolymerization with styrene, exploring its potential in creating new polymers (Jenkins et al., 1975).
Wood Plastic Composites : Koohestani et al. (2017) investigated the influence of silanized silicate-based minerals on wood polymer composites. They used vinyl-trimethoxy and amino-ethyl amino-propyl trimethoxy silanes to modify minerals, observing significant effects on the mechanical, thermal, and rheological properties of the composites (Koohestani et al., 2017).
Enhancing Polymer-Filler Adhesion : Saleh et al. (2018) demonstrated that vinyl trimethoxy silane (VTMS) enhances adhesion between acrylic rubber and silica. They found improvements in mechanical, thermal, and electrical properties with the incorporation of VTMS into the acrylic rubber matrix (Saleh et al., 2018).
Laser Photolysis for Nano-Sized Cross-Linked Polyoxocarbosilane : Pola et al. (2003) explored the megawatt laser-induced photolysis of gaseous trimethyl(vinyloxy)silane, leading to the deposition of solid nano-sized polyoxocarbosilane with superior thermal stability (Pola et al., 2003).
Chemical Vapor Deposition of Polysiloxane Films : Ouchi et al. (1999) studied the UV-induced photolysis of trimethyl(vinyloxy)silane for depositing polysiloxane films, noting the process's efficiency and the influence of substrate and laser beam configuration (Ouchi et al., 1999).
Reactivity with Aryl and Heteroaryl Azides : Zanirato (1991) examined the reactions of trimethoxy(vinyl)silane with aryl and heteroaryl azides, exploring its potential in creating unique chemical structures (Zanirato, 1991).
Safety and Hazards
作用機序
Target of Action
Trimethoxy(4-vinylphenyl)silane is primarily used as a chemical intermediate for the preparation of silicone materials . It is a trialkoxy silane that is reactive in Pd-catalyzed cross-coupling reactions .
Mode of Action
Trimethoxy(4-vinylphenyl)silane contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
The compound’s mode of action affects the synthesis of silicone materials. The reactions it participates in lead to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The result of Trimethoxy(4-vinylphenyl)silane’s action is the production of various silicone-based materials. For example, it can be used to manufacture certain organic coupling agents, like adhesion promoters .
Action Environment
The action of Trimethoxy(4-vinylphenyl)silane can be influenced by environmental factors such as temperature and humidity. For instance, it is recommended to be stored in a cool place, preferably below 15°C , to maintain its stability and efficacy.
特性
IUPAC Name |
(4-ethenylphenyl)-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3Si/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBNYCMVZQRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575633 | |
| Record name | (4-Ethenylphenyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(4-vinylphenyl)silane | |
CAS RN |
18001-13-3 | |
| Record name | (4-Ethenylphenyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(4-vinylphenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

